molecular formula C28H22N4O6S2 B12460326 N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide

N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide

Cat. No.: B12460326
M. Wt: 574.6 g/mol
InChI Key: JTVCWELLJZLTCO-UHFFFAOYSA-N
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Description

N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes benzyl, carbamoyl, nitrophenyl, disulfanyl, and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzylcarbamoyl and nitrophenyl intermediates, which are then subjected to disulfanyl and nitrobenzamide reactions under controlled conditions. Common reagents used in these reactions include benzyl chloride, sodium nitrite, and thiol compounds. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis process and verifying the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as nitro, disulfanyl, and carbamoyl.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with new substituents .

Scientific Research Applications

N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in modulating biological pathways and as a probe for studying protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s disulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the nitro and carbamoyl groups may participate in redox reactions, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-(3-benzylcarbamoyl-propyldisulfanyl)-butyramide
  • 3-(N-Benzylcarbamoyl)-5-norbornene-2-carboxylic acid

Uniqueness

N-Benzyl-5-{[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or bioactivity, making it a valuable tool in various research applications .

Properties

Molecular Formula

C28H22N4O6S2

Molecular Weight

574.6 g/mol

IUPAC Name

N-benzyl-5-[[3-(benzylcarbamoyl)-4-nitrophenyl]disulfanyl]-2-nitrobenzamide

InChI

InChI=1S/C28H22N4O6S2/c33-27(29-17-19-7-3-1-4-8-19)23-15-21(11-13-25(23)31(35)36)39-40-22-12-14-26(32(37)38)24(16-22)28(34)30-18-20-9-5-2-6-10-20/h1-16H,17-18H2,(H,29,33)(H,30,34)

InChI Key

JTVCWELLJZLTCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)SSC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NCC4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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